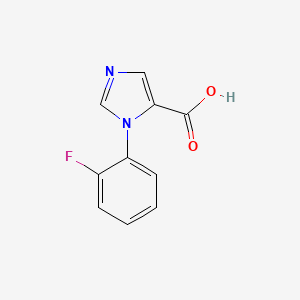

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid is an organic compound that features an imidazole ring substituted with a fluorophenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated imidazole under palladium catalysis.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. High-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation Products: Imidazole N-oxides.

Reduction Products: Alcohols or aldehydes.

Substitution Products: Nitro or halogenated derivatives of the fluorophenyl group.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit antimicrobial properties. A study on related compounds demonstrated that N-alkylimidazole-2-carboxylic acids showed enhanced antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to their low pKa values, which facilitate membrane penetration . Although specific data on 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid's antimicrobial efficacy is limited, its structural similarity to other active imidazole derivatives suggests potential effectiveness.

Anticancer Properties

The compound has been investigated for its anticancer properties. A related study highlighted the effects of benzene-poly-carboxylic acid complexes on cancer cell lines, indicating that compounds with similar structures may also induce apoptosis in cancer cells . While direct studies on this compound are sparse, its structural characteristics position it as a candidate for further investigation in cancer therapeutics.

Cardiovascular Research

This compound may serve as an intermediate in the synthesis of antihypertensive agents. For instance, its derivatives have been studied as potential intermediates in the synthesis of olmesartan medoxomil, an effective antihypertensive drug . This connection underscores the relevance of this compound in cardiovascular pharmacology.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparación Con Compuestos Similares

- 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid

- 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

- 1-(2-Methylphenyl)-1H-imidazole-5-carboxylic acid

Comparison: 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. Compared to its chlorinated or brominated analogs, the fluorinated compound often exhibits higher stability and different biological activity profiles. The methyl-substituted analog, on the other hand, lacks the electron-withdrawing effects of the halogens, resulting in different chemical behavior and applications.

Actividad Biológica

1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antibacterial properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H9FN2O2. Its structure features an imidazole ring, which is known for its biological significance, particularly in drug design.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit antiviral properties, particularly against HIV-1 integrase (IN). In a study evaluating various imidazole derivatives, it was found that compounds with similar structures to this compound showed moderate inhibition of HIV-1 IN-LEDGF/p75 interactions.

Table 1: Antiviral Activity of Imidazole Derivatives

| Compound ID | % Inhibition | CC₅₀ (µM) |

|---|---|---|

| 11a | 83% | >200 |

| 11b | 82% | 158.4 |

| 11h | 40% | 50.4 |

The data suggest that while some derivatives achieve high inhibition rates (above 80%), the cytotoxicity levels (CC₅₀ values) vary significantly, indicating a need for further optimization to enhance efficacy while minimizing toxicity .

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. For instance, compounds similar to this compound were tested for their ability to inhibit Polo-like Kinase 1 (Plk1), a critical target in cancer therapy.

Table 2: Anticancer Activity against Plk1

| Compound ID | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 4.4 | Inhibition of Plk1 PBD |

| Compound B | 2.94 | Induction of mitotic arrest |

These findings indicate that certain modifications on the imidazole scaffold can significantly enhance the binding affinity and inhibitory action against Plk1, resulting in effective cancer cell death .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have been documented as well. In a recent investigation, various compounds were screened for their activity against Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity

| Compound ID | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound C | 0.0039 | Staphylococcus aureus |

| Compound D | 0.0195 | Escherichia coli |

The results demonstrate that certain derivatives exhibit potent antibacterial activity with minimal inhibitory concentration (MIC) values indicating strong efficacy against common pathogens .

Case Study: HIV-1 Integrase Inhibitors

A detailed study on the inhibition of HIV-1 integrase by various imidazole derivatives highlighted the importance of structural modifications. Compounds with fluorinated phenyl groups showed enhanced interactions with critical amino acids in the integrase enzyme, leading to increased inhibitory activity.

Case Study: Cancer Cell Lines

In vitro assays using HeLa and L363 cancer cell lines demonstrated that certain derivatives induced significant apoptosis and cell cycle arrest at concentrations below 10 µM, suggesting their potential as therapeutic agents in oncology .

Propiedades

IUPAC Name |

3-(2-fluorophenyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVVDICIADAPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.